2-(Cyclohexylmethyl)piperidine

Overview

Description

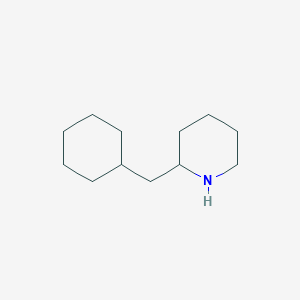

2-(Cyclohexylmethyl)piperidine (CAS: 51523-49-0) is a piperidine derivative with the molecular formula C₁₂H₂₃N and an average molecular mass of 181.323 g/mol . The compound features a cyclohexylmethyl substituent at the 2-position of the piperidine ring, contributing to its lipophilic character and influencing its pharmacokinetic and pharmacodynamic properties. Its stereochemistry remains undefined in standard databases, but its structural uniqueness makes it a subject of interest in medicinal chemistry and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethyl)piperidine typically involves the reaction of piperidine with cyclohexylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and displaces the halide group from cyclohexylmethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexylmethyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the piperidine nitrogen can be alkylated or acylated.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-(Cyclohexylmethyl)piperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

Medicine: Derivatives of this compound have shown potential as therapeutic agents for treating various diseases, including cancer and neurological disorders.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)piperidine and its derivatives involves interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, these compounds can act as inhibitors or modulators of enzymes and receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target. Common pathways include inhibition of signal transduction pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression .

Comparison with Similar Compounds

Antiviral Activity and Lipophilicity

2-(Cyclohexylmethyl)piperidine shares structural similarities with adamantane-based antiviral agents. For instance, 2-(1-adamantyl)piperidine (26) and 1-adamantyl-1-cyclopentylamine (27) exhibit potent antiviral activity against influenza A viruses, attributed to their high lipophilicity (Table S2 in ). This highlights the critical role of bulky lipophilic substituents in enhancing membrane permeability and target engagement.

Table 1: Lipophilicity and Antiviral Activity of Piperidine Analogs

| Compound | Substituent | Lipophilicity (Relative) | Antiviral Activity |

|---|---|---|---|

| This compound | Cyclohexylmethyl | Moderate | Not reported |

| 2-(1-Adamantyl)piperidine (26) | Adamantyl | High | Active (IC₅₀ < 1 µM) |

| Spirnanic piperidine (38) | Spirocyclic | Low | Inactive |

Inhibitory Potency in Bacterial Systems

The cyclohexylmethyl motif significantly enhances inhibitory capacity in bacterial neuraminidase (BNA) inhibitors. For example, compound 1 (bearing a cyclohexylmethyl group) exhibits an IC₅₀ of 0.05 µM , which is 88-fold more potent than its parent compound luteolin (IC₅₀ = 4.4 µM) . Similarly, compound 2 (IC₅₀ = 0.07 µM) outperforms eriodyctiol (IC₅₀ = 17.8 µM) by 250-fold. Cyclization of the cyclohexylmethyl group with hydroxyl moieties (e.g., compounds 3, 5, and 6) retains potency, suggesting structural flexibility in maintaining activity .

Table 2: Impact of Cyclohexylmethyl on Inhibitory Activity

| Compound | Structure Modification | IC₅₀ (µM) | Fold Improvement vs. Parent |

|---|---|---|---|

| Compound 1 | Cyclohexylmethyl added | 0.05 | 88 |

| Luteolin (Parent) | None | 4.4 | Baseline |

| Compound 2 | Cyclohexylmethyl added | 0.07 | 250 |

| Eriodyctiol (Parent) | None | 17.8 | Baseline |

Antimycobacterial Activity and Structural Dependence

In benzothiazinone derivatives, the cyclohexylmethyl group is critical for antimycobacterial activity. Replacement with benzyl or acetate moieties (e.g., 11b, 11d) improves potency, while removal or substitution with benzoyl (11h) abolishes activity . Notably, N-acetamide derivatives are less active than N-acetate analogs, emphasizing the importance of electronic and steric compatibility in target binding .

Physicochemical and Pharmacokinetic Properties

Compared to simpler piperidine derivatives, this compound exhibits moderate lipophilicity , balancing solubility and membrane permeability. In CO₂ absorption studies, piperidine and 2-methylpiperidine show distinct absorption capacities (0.5 mol/L vs. 0.25 mol/L concentrations), suggesting that alkyl substituents modulate amine reactivity and solvent interactions .

Biological Activity

2-(Cyclohexylmethyl)piperidine is a piperidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound, with the molecular formula , exhibits interactions with various biological targets, influencing numerous biochemical pathways. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Target Interactions

This compound functions primarily through its interaction with cholinesterase enzymes, which are critical for the degradation of acetylcholine in the nervous system. By inhibiting these enzymes, the compound enhances synaptic transmission and may improve cognitive functions such as memory and learning.

Biochemical Pathways

The compound's effects extend to various cellular processes, including modulation of cell signaling pathways and gene expression. Notably, it has shown potential in enhancing neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a moderate absorption rate with a flash point of approximately . Its average mass is reported as . Understanding its pharmacokinetics is crucial for assessing its therapeutic potential and safety.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of piperidine derivatives, including this compound. It has been evaluated against various strains of bacteria and fungi, demonstrating significant inhibitory effects. For instance, derivatives with similar structures have shown minimum inhibitory concentrations (MIC) as low as against resistant strains of Mycobacterium tuberculosis .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., HaCaT cells) revealed that certain derivatives exhibit selective toxicity profiles. For example, compounds derived from piperidine scaffolds showed favorable selectivity indices (SI), indicating low toxicity to non-cancerous cells while effectively inhibiting pathogenic organisms .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells by modulating acetylcholine levels, which is particularly relevant in conditions like Alzheimer's disease.

- Antimycobacterial Activity : In a high-throughput screening study against M. tuberculosis, several piperidine derivatives were identified as potent inhibitors with MIC values below , showcasing the therapeutic potential of these compounds in treating tuberculosis .

- Drug Development Applications : The structural characteristics of this compound make it a valuable scaffold in medicinal chemistry for developing new drugs targeting various diseases, including cancer and neurological disorders .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other piperidine derivatives:

| Compound Name | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 2-4 | >50 | >12 |

| Piperidinothiosemicarbazones | 2-4 | 5.8 | >10 |

| N-Methylpiperidine | 10-20 | 20 | >2 |

Q & A

Q. Basic: What are the standard synthetic routes for 2-(Cyclohexylmethyl)piperidine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis typically involves alkylation or reductive amination strategies. For example, cyclohexylmethyl halides can react with piperidine under basic conditions (e.g., NaOH in dichloromethane) to form the target compound . Yield optimization requires:

- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to achieve >99% purity .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR : Prioritize H and C NMR to confirm the cyclohexylmethyl group (δ 1.0–1.8 ppm for cyclohexyl protons; δ 20–30 ppm for methylene carbons) and piperidine ring integrity (δ 2.3–3.0 ppm for N-linked protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 355.32413 (CHN) .

- IR : Absorbance near 2800 cm (C-H stretch) and 1450 cm (C-N vibration) .

Q. Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (risk code: H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation (P261 precautionary code) .

- Storage : In airtight containers under nitrogen at –20°C to prevent degradation .

Q. Advanced: How can researchers resolve contradictory findings regarding the biological activity of this compound derivatives across different assay systems?

Methodological Answer:

Contradictions often arise from assay-specific conditions (e.g., pH, solvent polarity). Mitigation strategies include:

- Orthogonal Assays : Compare results from receptor-binding studies (e.g., radioligand assays) with functional cellular assays (e.g., cAMP modulation) .

- Structural Analog Comparison : Test derivatives with modified substituents (Table 1) to isolate structure-activity relationships (SAR) .

Table 1: Bioactivity Comparison of Piperidine Derivatives

| Compound | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|

| 2-(4-Chlorophenyl)piperidine | Moderate | Low |

| This compound | High | Promising |

Q. Advanced: What computational modeling approaches are suitable for predicting the target interactions of this compound, and how can these models be validated experimentally?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to GPCRs (e.g., dopamine D2 receptor) . Key parameters:

- Grid box centered on orthosteric binding pockets.

- Scoring functions weighted for hydrophobic interactions.

- Validation :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (K) .

- Mutagenesis : Introduce point mutations (e.g., Ser193Ala in D2 receptor) to confirm predicted interaction sites .

Q. Advanced: What strategies exist for modifying the this compound scaffold to enhance selectivity in receptor binding studies?

Methodological Answer:

- Substituent Engineering :

- Introduce electron-withdrawing groups (e.g., -CF) to the cyclohexyl ring to reduce off-target binding .

- Replace the piperidine nitrogen with a sp-hybridized carbon to modulate steric effects .

- Prodrug Design : Conjugate with labile esters (e.g., acetyloxy) to improve blood-brain barrier penetration .

Q. Advanced: How can researchers address discrepancies in the thermodynamic stability of this compound derivatives under varying pH conditions?

Methodological Answer:

- pH-Dependent Stability Studies :

- Use HPLC to monitor degradation products at pH 2–10 over 24 hours .

- Apply Arrhenius kinetics to predict shelf-life under physiological conditions (37°C, pH 7.4) .

- Stabilization : Co-formulate with cyclodextrins to encapsulate the piperidine moiety and reduce hydrolysis .

Properties

IUPAC Name |

2-(cyclohexylmethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYVKENYQAXODJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.